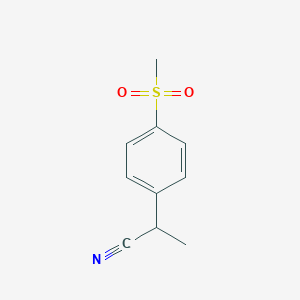![molecular formula C17H15BrN2OS B2978731 (E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850903-05-8](/img/structure/B2978731.png)
(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are known to have a wide range of biological activities and are used in medicinal chemistry for the development of new therapeutic agents .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods. For instance, one method involves treating 2-amino benzothiazoles with N-phenyl anthranilic acid to yield intermediate compounds. These compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Aplicaciones Científicas De Investigación
Microwave-Promoted Synthesis
Microwave irradiation offers a cleaner, more efficient, and faster method for the synthesis of thiazole derivatives, as demonstrated by Saeed (2009) in the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This technique could be applied to synthesize the compound of interest with potential modifications to optimize yield and purity (Saeed, 2009).
Antifungal and Antibacterial Agents
Research on thiazole derivatives has shown promising antifungal and antibacterial properties. For example, Narayana et al. (2004) synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides with potential antifungal activity. Similarly, compounds with a thiazole core have been evaluated for their antimicrobial activities, indicating the potential of thiazole derivatives in developing new antimicrobial agents (Narayana et al., 2004).
Anticancer Applications
The thiazole scaffold has been explored for its anticancer potential. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This highlights the potential of thiazole-containing compounds in cancer therapy research (Ravinaik et al., 2021).
Green Chemistry in Synthesis
The synthesis of benzothiazole compounds has been aligned with green chemistry principles, emphasizing the importance of developing environmentally friendly synthetic routes. Gao et al. (2020) discussed recent advances in the synthesis of benzothiazole compounds, suggesting that similar green chemistry approaches could be applied to the synthesis of "(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide" (Gao et al., 2020).
Mecanismo De Acción
While the specific mechanism of action for “(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, benzothiazoles are known to exhibit a variety of biological activities. For example, some benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
Propiedades
IUPAC Name |
3-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-10-7-11(2)15-14(8-10)22-17(20(15)3)19-16(21)12-5-4-6-13(18)9-12/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISXAQOWHQMJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)Br)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

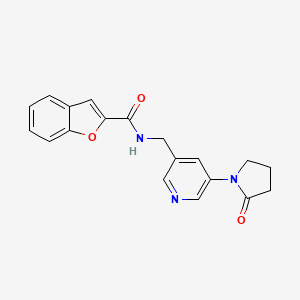

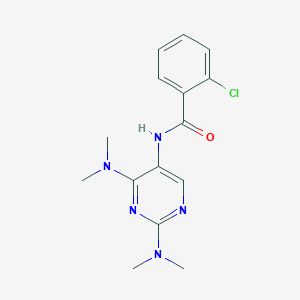
![N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2978651.png)
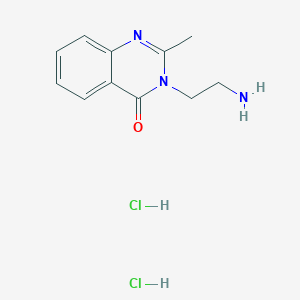
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2978654.png)

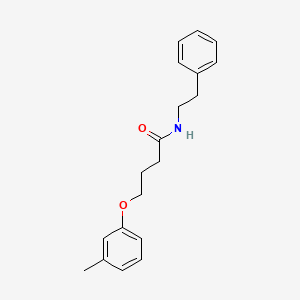
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978661.png)
![Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2978662.png)
![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)
